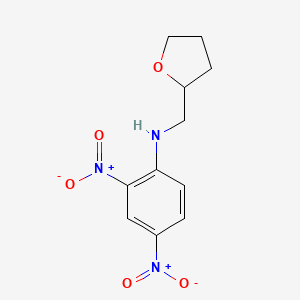

(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine, also known as 2,4-DNP-THF, is an organic compound that has seen a variety of applications in scientific research. It is a nitroaromatic compound that has been used in a range of studies, from drug development to biochemistry. 2,4-DNP-THF is a versatile compound that can be used in a variety of ways and has a number of advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry : A study by Legault and Charette (2003) described the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine, highlighting its application in the synthesis of substituted N-benzoyliminopyridinium ylides. This process involves a two-step synthesis and explores the compound's amination power through various substituted pyridines, contributing to the field of organic synthesis and the development of novel compounds (Claude Y. Legault & A. Charette, 2003).

Energetic Properties and Synthesis : Klapötke, Preimesser, and Stierstorfer (2015) synthesized novel energetic compounds, including 4-diazo-2,6-dinitrophenol and 6-diazo-3-hydroxy-2,4-dinitrophenol, and evaluated their thermal stability and sensitivity. This research contributes to the understanding of the energetic properties of dinitrophenol derivatives (T. Klapötke, Andreas Preimesser, & J. Stierstorfer, 2015).

Acid-Base Equilibria in Organic Solvents : Furlong, Lewkowicz, and Nudelman (1990) investigated the acid-base equilibria of amines in tetrahydrofuran (THF), which is relevant to understanding the behavior of compounds like "(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine" in organic solvents. Their findings on the equilibrium constants and the influence of these factors on carbonylation reactions in THF highlight the importance of acid-base interactions in organic synthesis (J. Furlong, E. Lewkowicz, & N. Nudelman, 1990).

Polymer Synthesis and Characterization : Cheng, Hsiao, Su, and Liou (2005) explored the synthesis of novel aromatic poly(amine-imide)s bearing pendent triphenylamine groups, utilizing a similar amination reaction. Their work provides insight into the development of materials with potential applications in electronics and photonics, showcasing the versatility of dinitrophenyl-functionalized amines in polymer chemistry (Shu-Hua Cheng, S. Hsiao, T. Su, & Guey‐Sheng Liou, 2005).

Propriétés

IUPAC Name |

2,4-dinitro-N-(oxolan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c15-13(16)8-3-4-10(11(6-8)14(17)18)12-7-9-2-1-5-19-9/h3-4,6,9,12H,1-2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWUSZOSOIHTOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dinitrophenyl)(tetrahydrofuran-2-ylmethyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2920756.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2920757.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2920763.png)

![5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2920764.png)

![N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2920766.png)

![Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2920767.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)

![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)

![3-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2920776.png)